

Diquafosol Sodium: A Deep Dive into its Molecular Function and Therapeutic Activity

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Compound Name: *Diquas*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Diquafosol sodium is a purinergic P2Y2 receptor agonist approved for the treatment of dry eye disease. It represents a significant therapeutic advancement by targeting the underlying mechanisms of tear film instability through the stimulation of both water and mucin secretion from ocular tissues. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and clinical activity of diquafosol sodium, intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

Diquafosol sodium is a synthetic analogue of uridine triphosphate (UTP). Its chemical name is P¹,P⁴-Di(uridin-5'-yl) tetrphosphate tetrasodium salt.

Table 1: Physicochemical Properties of Diquafosol Sodium

Property	Value	Reference
Molecular Formula	$C_{18}H_{22}N_4Na_4O_{23}P_4$	[1]
Molecular Weight	878.23 g/mol	[2]
CAS Number	211427-08-6	[3]
Appearance	Solid	[1]
Solubility	Soluble in water (≥ 32 mg/mL)	[4]
Storage Condition	-20°C	[4]

Mechanism of Action

Diquafosol sodium exerts its therapeutic effect by acting as a potent agonist at the P2Y2 purinergic receptors located on the apical surface of conjunctival epithelial cells and goblet cells.[5]

P2Y2 Receptor Binding and Signaling Cascade

The binding of diquafosol to the Gq-protein coupled P2Y2 receptor initiates a downstream signaling cascade.[5] This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ions (Ca²⁺).[5]

Diquafosol Sodium Signaling Pathway

Physiological Effects

The elevation of intracellular Ca²⁺ concentration triggers two primary physiological responses in the ocular surface:

- **Mucin Secretion:** Increased intracellular calcium stimulates the exocytosis of mucin-filled granules from conjunctival goblet cells. Diquafosol has been shown to specifically increase the secretion of MUC5AC, a major gel-forming mucin.[5]

- **Water Secretion:** The rise in intracellular calcium also activates chloride channels, leading to an efflux of chloride ions into the tear film, followed by the osmotic movement of water. This increases the aqueous component of the tear film.[\[5\]](#)

By promoting both mucin and water secretion, diquafosol improves the quality and quantity of the tear film, enhancing its stability and lubricating properties.

Pharmacodynamics and Activity

Diquafosol's activity as a P2Y2 receptor agonist has been characterized in various studies.

Table 2: Receptor Binding Affinity of Diquafosol

Receptor	Agonist Activity (EC ₅₀)	Assay	Reference
P2Y ₂	0.1 µM	Calcium mobilization assay	[2]
P2Y ₄	0.4 µM	Calcium mobilization assay	[2]
P2Y ₆	20 µM	Calcium mobilization assay	[2]

Pharmacokinetics

Following topical ocular administration, diquafosol sodium is rapidly metabolized on the ocular surface by ecto-nucleotidases into uridine monophosphate (UMP), uridine, and uracil.[\[5\]](#)

Systemic absorption is minimal, and no significant systemic concentrations of diquafosol or its metabolites have been detected in clinical studies.[\[6\]](#)

Clinical Efficacy

The clinical efficacy of diquafosol sodium in treating dry eye disease has been evaluated in numerous clinical trials. Key outcome measures include tear film breakup time (TBUT), corneal and conjunctival staining scores, and Schirmer's test.

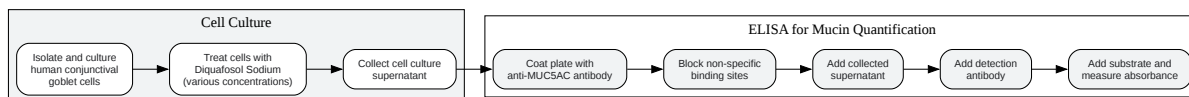
Table 3: Summary of Clinical Efficacy Data for Diquafosol Sodium (3% Ophthalmic Solution)

Parameter	Study Population	Treatment Duration	Key Findings	Reference
Tear Film Breakup Time (TBUT)	Dry Eye Patients	4 weeks	Statistically significant improvement from baseline compared to placebo.	[7]
Corneal Fluorescein Staining Score	Dry Eye Patients	4 weeks	Statistically significant improvement from baseline compared to placebo. Dose-dependent effect observed.	[7]
Rose Bengal Staining Score	Dry Eye Patients	4 weeks	Superior improvement compared to sodium hyaluronate.	[7]
Schirmer's Test	Dry Eye Patients	4 weeks	Statistically significant improvement in tear volume.	[7]

Experimental Protocols

In Vitro Mucin Secretion Assay

This protocol outlines a general method for quantifying mucin secretion from cultured conjunctival goblet cells.



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Workflow for In Vitro Mucin Secretion Assay

Methodology:

- **Cell Culture:** Primary human conjunctival goblet cells are isolated and cultured in a suitable medium until they reach confluence.
- **Treatment:** The cultured cells are treated with varying concentrations of diquafosol sodium or a vehicle control for a specified period.
- **Sample Collection:** The cell culture supernatant, containing secreted mucins, is collected.
- **Quantification (ELISA):**
 - A 96-well plate is coated with a capture antibody specific for MUC5AC.
 - Non-specific binding sites are blocked.
 - The collected supernatant is added to the wells.
 - A biotinylated detection antibody for MUC5AC is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
 - A colorimetric substrate is added, and the absorbance is measured at a specific wavelength. The concentration of mucin is determined by comparison to a standard curve.

Clinical Assessment of Tear Film Breakup Time (TBUT)

Methodology:

- A sterile fluorescein strip is moistened with a drop of sterile saline.
- The strip is gently touched to the inferior palpebral conjunctiva.
- The patient is instructed to blink several times to distribute the fluorescein evenly.
- Using a slit lamp with a cobalt blue filter, the tear film is observed.
- The time in seconds from the last complete blink to the appearance of the first dry spot or streak in the tear film is recorded as the TBUT.

Clinical Assessment of Corneal Fluorescein Staining

Methodology:

- Following the TBUT measurement, the cornea is examined under the slit lamp with the cobalt blue filter.
- The cornea is divided into five regions (central, superior, inferior, nasal, and temporal).
- The degree of punctate epithelial erosion in each region is graded on a scale of 0 to 3 (0 = no staining, 1 = mild, 2 = moderate, 3 = severe).
- The scores from each region are summed to obtain a total corneal fluorescein staining score (maximum score of 15).

Conclusion

Diquafosol sodium is a well-characterized P2Y2 receptor agonist that effectively improves the signs and symptoms of dry eye disease by stimulating both the aqueous and mucin components of the tear film. Its targeted mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy make it a valuable therapeutic option for patients with dry eye. Further research may focus on its long-term effects and potential applications in other ocular surface disorders.

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References

- 1. Diquafosol | C18H26N4O23P4 | CID 148197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Diquafosol - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetic evaluation of diquafosol tetrasodium for the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
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